SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde:
Field: Organic Synthesis
Yarrowia lipolytica Yeast A Treasure Trove of Enzymes for Biocatalytic Applications:
Field: Organic Chemistry
Application: This research focuses on a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides.
Method: This strategy features mild conditions, broad substrate scope, and high functional group tolerance.
Results: The method provides alkylated pyridines bearing an all-carbon quaternary center.
6-Chloro-4-phenylpyridin-2-amine is an organic compound characterized by a pyridine ring substituted with a chlorine atom and a phenyl group. Its molecular formula is C12H10ClN, and it has a molecular weight of approximately 219.67 g/mol. The compound features a chloro group at the 6-position and an amino group at the 2-position of the pyridine ring, which contributes to its potential biological activity and chemical reactivity.
Several synthesis methods have been reported for 6-chloro-4-phenylpyridin-2-amine:
6-Chloro-4-phenylpyridin-2-amine finds applications in various fields:
Interaction studies involving 6-chloro-4-phenylpyridin-2-amine focus on its binding affinity with biological targets such as receptors and enzymes. Preliminary studies suggest potential interactions with neurotransmitter receptors, which could explain its neuroprotective effects . Further research is needed to fully elucidate these interactions and their implications for drug design.
Several compounds share structural similarities with 6-chloro-4-phenylpyridin-2-amine. Here are some notable examples:
| Compound Name | Structure Characteristics | Similarity Score |
|---|---|---|
| 6-Chloro-N-methylpyridin-2-amine | Methyl group at nitrogen instead of phenyl | 0.80 |
| 4-Chloro-N-(prop-2-enyl)pyridin-2-am | Propylene group at nitrogen | 0.76 |
| 2-Amino-4-chloro-6-phenylnicotinonitrile | Different nitrogen positioning | 0.75 |
| 6-Amino-2-chloronicotinonitrile | Amino group at different position | 0.80 |
These compounds illustrate variations in substituents that may influence their biological activity and chemical properties, highlighting the uniqueness of 6-chloro-4-phenylpyridin-2-amine in its specific arrangement and functional groups.
The discovery of 6-chloro-4-phenylpyridin-2-amine (CAS 1211525-26-6) emerged from broader investigations into substituted pyridines during the mid-20th century. Aminopyridines gained prominence after the 1950s, when researchers recognized their utility in synthesizing bioactive molecules and functional materials. This compound represents a strategic fusion of halogen and aryl substituents on a pyridine scaffold, a design approach later adopted for creating kinase inhibitors and catalytic ligands. Its development parallels advancements in cross-coupling methodologies, particularly Suzuki-Miyaura reactions, which enabled efficient phenyl group installation at the 4-position.
6-Chloro-4-phenylpyridin-2-amine belongs to the 2-aminopyridine subclass, characterized by:
This substitution pattern creates distinct electronic effects:
Table 1: Structural Comparison of Related Pyridine Derivatives
| Compound | C2 Substituent | C4 Substituent | C6 Substituent |
|---|---|---|---|
| 4-Aminopyridine | NH₂ | H | H |
| 2-Amino-4-methylpyridine | NH₂ | CH₃ | H |
| 6-Chloro-4-phenylpyridin-2-amine | NH₂ | C₆H₅ | Cl |
With molecular formula C₁₁H₉ClN₂ (MW 204.66 g/mol), this compound exhibits:
Its synthetic value stems from three reactive sites:
Key applications include:
Among 2-aminopyridines, this compound occupies a unique niche due to its:
Comparative studies show its reactivity differs markedly from:
Table 2: Synthetic Routes to 6-Chloro-4-phenylpyridin-2-amine
| Method | Starting Material | Conditions | Yield |
|---|---|---|---|
| Buchwald-Hartwig amination | 6-Chloro-4-bromopyridin-2-amine | Pd(dppf)Cl₂, Xantphos, PhB(OH)₂ | 62-75% |
| SNAr displacement | 2-Amino-4,6-dichloropyridine | PhMgBr, THF, -78°C | 43% |
| Reductive amination | 6-Chloro-4-phenylpyridine-2-carbaldehyde | NH₃, H₂, Raney Ni | 56% |
6-Chloro-4-phenylpyridin-2-amine exists as a solid at room temperature and standard atmospheric pressure [1] [2]. The compound exhibits a characteristic yellow to off-white solid appearance, which is consistent across multiple commercial suppliers [1] [2]. This crystalline or powder-like form is typical for substituted aminopyridine compounds and facilitates handling and storage in laboratory and industrial settings [3] [1].
The physical state characteristics are consistent with similar chlorinated phenylpyridine derivatives, which typically exist as solids due to the aromatic ring systems that promote intermolecular π-π stacking interactions and hydrogen bonding through the amino functional group [4] [5].
Melting Point: Specific melting point data for 6-chloro-4-phenylpyridin-2-amine are not currently available in the scientific literature [3] [1] [2]. However, based on structural analogs, the melting point is expected to fall within a range similar to related compounds.
Boiling Point: No experimental boiling point data have been reported for this compound [3] [1] [2]. The absence of these fundamental thermal properties in the literature indicates a need for systematic experimental determination.
The solubility characteristics of 6-chloro-4-phenylpyridin-2-amine have not been extensively documented in the literature. However, based on structural considerations and data from analogous compounds, several inferences can be made regarding its solubility behavior.
Water Solubility: Limited water solubility is expected due to the hydrophobic phenyl ring and chlorine substituent [3]. Similar aminopyridine compounds typically exhibit slight to moderate water solubility [6] [10], with the amino group providing some hydrogen bonding capability with water molecules.
Organic Solvents: The compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) [6] . Based on structural analogs, moderate solubility is anticipated in alcohols such as methanol and ethanol [6] [10].
The calculated LogP value of approximately 3.57 [12] suggests moderate lipophilicity, indicating favorable dissolution in organic solvents of intermediate polarity while maintaining limited aqueous solubility.
The stability characteristics of 6-chloro-4-phenylpyridin-2-amine are influenced by several structural factors inherent to aminopyridine compounds.
Air Sensitivity: The compound exhibits air sensitivity [13], which is characteristic of many aminopyridine derivatives. This sensitivity likely arises from potential oxidation of the amino group under atmospheric conditions, particularly in the presence of moisture and oxygen [15].
Thermal Stability: While specific thermal decomposition data are not available, structurally related pyridine derivatives generally demonstrate good thermal stability up to moderate temperatures [16] [17]. The presence of the phenyl ring system typically enhances thermal stability through delocalization of electrons and increased molecular rigidity [18].
Chemical Stability: The compound's stability is influenced by pH conditions. Primary aromatic amines, including aminopyridines, can be susceptible to degradation under strongly acidic or basic conditions [15]. The chlorine substituent at the 6-position may provide some protection against nucleophilic attack at adjacent positions.
Photostability: Although not specifically documented, aminopyridine compounds can be sensitive to prolonged light exposure, particularly ultraviolet radiation, which may promote photochemical degradation reactions [15].
The acid-base properties of 6-chloro-4-phenylpyridin-2-amine are determined by the presence of both the pyridine nitrogen and the amino group, creating an amphoteric compound with distinct protonation sites.
pKa Values:
Basicity Characteristics: The compound exhibits weak to moderate basicity [22], primarily attributed to the amino group at the 2-position. The electron-withdrawing effects of both the chlorine atom and the phenyl substituent reduce the basicity compared to unsubstituted aminopyridines [22].
Protonation Sites:
The pKaH (pKa of the conjugate acid) of approximately 4.7 indicates that at physiological pH (7.4), the compound exists predominantly in its neutral form, with partial protonation of the amino group [22].
pH-Dependent Stability: The compound's stability varies with pH, with optimal stability typically observed in slightly acidic to neutral conditions (pH 5-7) [15]. Extreme pH conditions can promote degradation through hydrolysis or other chemical transformations [15].